molecular formula C22H24N2O9 B10799068 Terramycin

Terramycin

Cat. No.: B10799068
M. Wt: 460.4 g/mol
InChI Key: OWFJMIVZYSDULZ-PXOLEDIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Terramycin is produced through the fermentation of Streptomyces rimosus. The initial isolation involves extracting the culture filtrate with n-butanol and transferring it into dilute acid to obtain a crude concentrate of the antibiotic. This crude material is then purified through chromatography on Florisil, a magnesia-silica-gel adsorbent, followed by further extraction into butanol and re-extraction into dilute acid. The final product, pure crystalline this compound dihydrate, is obtained by dissolving the crude material in dilute acid, precipitating it by neutralizing with alkali, and repeating this procedure .

Chemical Reactions Analysis

Terramycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule, altering its properties and efficacy.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its antibacterial activity.

Common reagents used in these reactions include hydrochloric acid, methanol, and butanol.

Scientific Research Applications

Terramycin has a wide range of scientific research applications:

Mechanism of Action

Terramycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth .

Properties

Molecular Formula

C22H24N2O9

Molecular Weight

460.4 g/mol

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-2-carbamoyl-4-(dimethylazaniumyl)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate

InChI

InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14+,17+,21-,22+/m1/s1

InChI Key

OWFJMIVZYSDULZ-PXOLEDIWSA-N

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)[NH+](C)C)O)O

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)[NH+](C)C)O)O

Origin of Product

United States

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